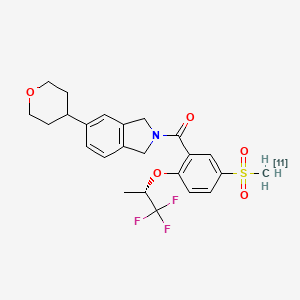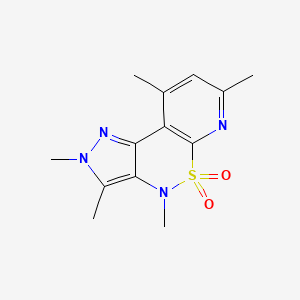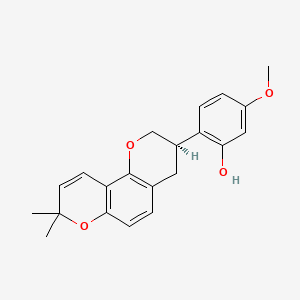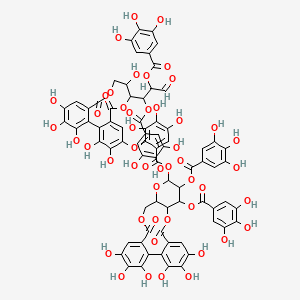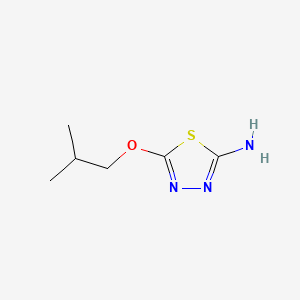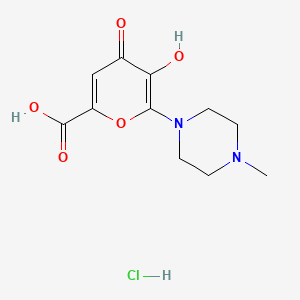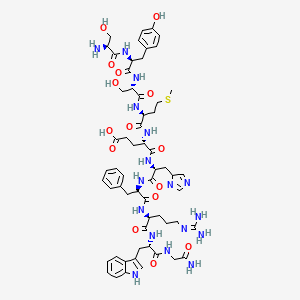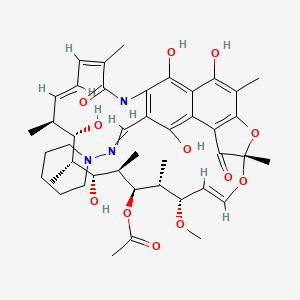
Mirtazapine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mirtazapine hydrobromide is a compound derived from mirtazapine, a tetracyclic piperazino-azepine antidepressant. Mirtazapine is primarily used to treat major depressive disorder and is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic activity . This compound is a salt form that enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mirtazapine involves several steps, starting from a carboxylic acid compound. The process includes converting the carboxylic acid group into a ketone group, followed by reduction to form an intermediate hydroxy compound. The final step involves the reduction of the ketone or hydroxy compound to produce mirtazapine . Another method involves the preparation of intermediates such as 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine dihydrate, which are crucial for the synthesis of mirtazapine .
Industrial Production Methods: Industrial production of mirtazapine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of strong reduction agents and specific reaction temperatures to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Mirtazapine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of mirtazapine include strong reduction agents, formic acid, acetonitrile, and ammonium acetate . The reaction conditions often involve specific temperatures and pH levels to ensure optimal yield and purity.
Major Products Formed: The major products formed from these reactions include mirtazapine and its intermediates, such as desmethylmirtazapine and 8-hydroxymirtazapine .
Applications De Recherche Scientifique
Mirtazapine hydrobromide has a wide range of scientific research applications. In medicine, it is used to treat major depressive disorder, anxiety, and insomnia . It has also shown promise in treating conditions such as epilepsy, Alzheimer’s disease, stroke, and cardiovascular diseases . Additionally, mirtazapine has been studied for its potential in treating cancer-related symptoms, Parkinson’s disease, schizophrenia, and various anxiety disorders . Its antioxidative, anti-inflammatory, and anti-apoptotic properties make it a valuable compound in research related to neuroprotection and other therapeutic areas .
Mécanisme D'action
The mechanism of action of mirtazapine hydrobromide involves its effects on central adrenergic and serotonergic activity. It acts as an antagonist at adrenergic α2 receptors and serotonergic 5-HT2 and 5-HT3 receptors, leading to increased release of norepinephrine and serotonin . This dual action is believed to contribute to its antidepressant effects. Additionally, mirtazapine has strong antihistaminergic effects, which contribute to its sedative properties .
Comparaison Avec Des Composés Similaires
Mirtazapine hydrobromide can be compared with other antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and other tetracyclic antidepressants. Unlike SSRIs, mirtazapine has a unique mechanism of action that involves both noradrenergic and serotonergic pathways . Similar compounds include mianserin, which is chemically related to mirtazapine and shares some pharmacological properties . mirtazapine’s dual action on adrenergic and serotonergic receptors sets it apart from other antidepressants, making it a valuable option for treating depression and anxiety disorders .
Propriétés
Numéro CAS |
868363-97-7 |
|---|---|
Formule moléculaire |
C17H20BrN3 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrobromide |
InChI |
InChI=1S/C17H19N3.BrH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H |
Clé InChI |
JERFRCPECXNTRC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


